4,6-Diphenyl-2H-1,3-thiazine-2-thione
Description
4,6-Diphenyl-2H-1,3-thiazine-2-thione is a heterocyclic compound featuring a six-membered ring containing sulfur and nitrogen atoms, with phenyl substituents at positions 4 and 4. Its structure was confirmed via X-ray crystallography, revealing a planar thiazine ring with diastereomeric configurations depending on synthetic routes . The compound is synthesized through multicomponent reactions (MCRs) involving diethyl methylphosphonate, n-butyllithium, benzonitrile, benzaldehyde, and carbon disulfide, yielding up to 69% under optimized conditions . It serves as a precursor for bicyclic aminals under microwave irradiation, demonstrating its utility in constructing complex nitrogen-containing scaffolds .
Properties
CAS No. |
84512-72-1 |
|---|---|
Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3-thiazine-2-thione |
InChI |
InChI=1S/C16H11NS2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XJUVEWADHSDHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most efficient route to synthesize this compound employs a multicomponent reaction (MCR) approach using β-chlorovinyl aldehydes, carbon disulfide, and a primary amine. The mechanism involves:
- Addition of the primary amine to carbon disulfide forming an N-monosubstituted carbamic acid (A)
- Substitution of the chloride in β-chlorovinyl aldehyde with dithiocarbamate to form intermediate B
- Ring closure via nucleophilic attack of the nitrogen atom on the carbonyl group
- Proton migration resulting in the formation of the thiazine-2-thione ring system
Experimental Procedure
The optimized procedure involves reacting (EZ)-3-chloro-2,3-diphenylacrylaldehyde (1.00 mmol) with a primary amine (1.50 mmol) and carbon disulfide (3.00 mmol) in the presence of triethylamine (0.50-1.00 mmol) as a base in acetonitrile (5 mL) at 0°C for 15 hours. The reaction mixture is then subjected to high-vacuum low-temperature distillation to remove the solvent, as conventional rotary evaporation at elevated temperatures can cause partial decomposition of the product.
Optimization Studies
Table 1. Optimization of reaction conditions for the synthesis of this compound.
| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂O | K₂CO₃ | r.t. | 24 | 0 |
| 2 | MeOH | K₂CO₃ | r.t. | 24 | 12 |
| 3 | MeOH | Et₃N | r.t. | 24 | 14 |
| 14 | MeCN | Et₃N | r.t. | 24 | 67 |
| 16 | MeCN | Et₃N | r.t. | 15 | 55 |
| 17 | MeCN | Et₃N | r.t. | 48 | 47 |
| 18 | MeCN | Et₃N | 0°C | 15 | 90 |
| 19 | MeCN | Et₃N | 0°C | 24 | 90 |
The optimization studies revealed that water was an inappropriate solvent due to the low solubility of the β-chlorovinyl aldehyde, while methanol provided only low yields. Acetonitrile with triethylamine at 0°C for 15 hours proved optimal, affording the target compound in 90% yield.
Synthesis via 1-Azadiene Route
Methodology and Mechanism
An alternative approach involves the reaction of in situ-generated 1-azadienes with carbon disulfide in a formal hetero Diels-Alder reaction, leading to 3,6-dihydro-2H-1,3-thiazine-2-thiones. This methodology has been specifically applied to synthesize 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1a).
Experimental Procedure
The synthesis begins with the preparation of 1-azadienes through the following sequence:
- Reaction of diethyl methylphosphonate (2.00 mmol) with n-butyllithium (1.6 M in hexanes) in dry THF (10 mL) at −78°C
- Addition of an appropriate nitrile (1.1 equiv.) followed by temperature adjustments
- Addition of benzaldehyde (1.1 equiv.)
- Addition of carbon disulfide (10 mmol) and overnight stirring
- Purification via recrystallization from methanol or flash column chromatography
This method produced 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione, which is structurally very similar to the target compound, with the difference being in the level of saturation in the thiazine ring.
Thiazine-2-thiones as "Masked" 1-Azadienes
An interesting property of 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thiones is their ability to serve as "masked" 1-azadiene equivalents under specific conditions. When subjected to prolonged microwave irradiation (120°C for 4 hours in dichloromethane with catalytic triphenylphosphine), these compounds undergo a cascade dimerization process.
This feature demonstrates the versatility of thiazine-2-thiones as synthetic intermediates, potentially enabling access to more complex heterocyclic frameworks through thermal transformations.
Stereoselective Approach via Thiocyanate Conjugate Addition
General Procedure
The reaction involves treating alkynones (0.5 mmol) with potassium thiocyanate (0.75 mmol) in acetic acid (4 mL) at 70°C for 0.5 hours. After workup and purification, various thiocyanate intermediates are obtained, which can be further transformed into thiazine-2-thione derivatives.
Comparative Analysis of Preparation Methods
Yields and Efficiency
Among the methods discussed, the multicomponent reaction using β-chlorovinyl aldehydes provides the highest yield (90%) under optimized conditions. The 1-azadiene route also offers good yields but involves more complex reagents and reaction conditions.
Structural Confirmation
The structure of 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1a), which is closely related to the target compound, has been confirmed by X-ray crystallography, providing valuable structural insights into this class of heterocycles.
Synthetic Applications
The 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones, including the 4,6-diphenyl derivative, have shown potential as substrates for the preparation of diverse annulated polycyclic systems. This synthetic versatility enhances the value of developing efficient preparation methods for these compounds.
Additionally, some 1,3-thiazine-2-thiones have demonstrated inhibitory effects on the proliferation of tumor cells, suggesting potential applications as antitumor agents. This biological activity further underscores the importance of developing reliable synthetic routes to these compounds.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2H-1,3-thiazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
Synthesis and Chemical Reactions
- Dimerization Reactions: 4,6-Diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thiones can form 1-azadiene dimers under microwave irradiation .
- Synthesis of Thiazine Derivatives: 3,6-dihydro-2H-1,3-thiazine-2-thiones can be produced through hetero Diels-Alder reactions with carbon disulfide .
- Masked 1-Azadienes: Thiazine-2-thiones can act as masked 1-azadienes in cascade reactions .
Biological and Therapeutic Applications
While the provided documents do not specifically mention applications of 4,6-Diphenyl-2H-1,3-thiazine-2-thione, they do refer to the broader applications of 1,3-thiazines and their derivatives .
- Analgesic and Anti-inflammatory Activities: Synthetic 1,3-thiazine derivatives have demonstrated analgesic and anti-inflammatory properties .
- Antimicrobial Applications: Certain 1,3-thiazine derivatives exhibit antimicrobial activities .
- HIV Integrase Inhibition: 1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine, a 1,3-thiazine derivative, is being evaluated as an HIV integrase inhibitor for AIDS treatment .
- Muscle Relaxants: Chlormezanone, another 1,3-thiazine derivative, is used as a centrally acting muscle relaxant .
- Anti-radiation agents: 1,3-Thiazines have demonstrated potential as anti-radiation agents .
Examples of Thiazine Synthesis
- The reaction of 3-hydroxypropane amide with hexamethyldisiloxane yields thioamide, which cyclizes to form 1,3-thiazine .
- Treatment of 1-acyl-2-bromoacetylene derivatives with thiourea, followed by intramolecular cyclization, produces substituted 2-amino-1,3-thiazine-6-thiones .
- Various methods exist for synthesizing tetrahydro-1,3-thiazine-2-thiones from specific precursors .
Spectroscopic Data
Spectroscopic data, such as -NMR and -NMR, are crucial for characterizing synthesized thiazine derivatives . For instance, the -NMR and -NMR data for various thiazine compounds, such as 9b and 9d , are used to confirm their structures .
Example Synthesis Procedures :
- Synthesis of Compound 1a:
- 4,6-diphenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (425 mg, 1.50 mmol) was dissolved in dry dichloromethane (15.0 mL).
- Triphenylphosphine (20 mg, 5 mol %) was added, and the mixture was irradiated at 120 °C for 4 hours in a microwave reactor.
- The resulting mixture was concentrated, and column chromatography yielded 1a as a colorless solid (131 mg, 0.32 mmol, 42%).
- Synthesis of Compound 1c:
- 4-(4-methoxyphenyl)-6-(2-(trifluoromethyl)phenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (191 mg, 0.50 mmol) was dissolved in dry dichloromethane (5 mL).
- Triphenylphosphine (4 mg, 5 mol %) was added, and the mixture was irradiated at 120 °C for 4 hours in a microwave reactor.
- The resulting mixture was concentrated, and recrystallization from EtOH afforded 1c as an off-white solid (131 mg, 0.22 mmol, 86%).
- Synthesis of Compound 9b:
- 4,6-bis(4-methoxyphenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (154 mg, 0.45 mmol) was dissolved in dry dichloromethane (4.5 mL).
- Triphenylphosphine (4 mg, 5 mol %) was added, and the mixture was irradiated at 120 °C for 4 hours in a microwave reactor.
- The resulting mixture was concentrated, and column chromatography yielded 9b as a yellow oil (70 mg, 0.18 mmol, 79%).
- Synthesis of Compound 9d:
- 4,6-bis(4-bromophenyl)-3,6-dihydro-2H-1,3-thiazine-2-thione (132 mg, 0.30 mmol) was dissolved in dry dichloromethane (3.0 mL).
- Triphenylphosphine (4 mg, 5 mol %) was added, and the mixture was irradiated at 120 °C for 4 hours in a microwave reactor.
- The resulting mixture was concentrated, and recrystallization from EtOH/MeOH afforded 9d as a beige solid (52 mg, 0.10 mmol, 64%).
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2H-1,3-thiazine-2-thione involves its ability to act as a masked 1-azadiene. This property allows it to participate in various chemical reactions, such as the aza-Diels-Alder reaction, leading to the formation of complex heterocyclic frameworks. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazine-2-thiones
Several derivatives of 4,6-diphenyl-2H-1,3-thiazine-2-thione have been synthesized with substituent modifications, impacting reactivity and physical properties:
Key Findings :
- Electron-withdrawing groups (e.g., CF₃) enhance stability and diastereoselectivity. For example, 2c avoids fragmentation to pyridines due to reduced N–C bond oxidation susceptibility .
- Bulky substituents (e.g., mesityl in 1e ) lower yields (30%) due to steric hindrance .
- Methoxy groups improve solubility but may complicate purification (e.g., 1g ) .
Comparison with Other Heterocyclic Systems
Tetrahydro-1,3-thiazine-2-thiones
- 3,4,4,6-Tetramethyl derivatives: Synthesized via intramolecular rearrangement or amination, these compounds exhibit fixed imino structures but lack aromatic substituents, reducing conjugation compared to diphenyl analogs .
- 3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazine-2-thione : This thiadiazine variant contains an additional sulfur atom in the ring, enhancing antiatherosclerotic activity by modulating LDL/HDL cholesterol ratios .
Oxazine and Pyridine Derivatives
- 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione : Replacing sulfur with oxygen reduces ring strain and alters electronic properties, favoring applications in materials science .
- 2,4,6-Tris(4-methoxyphenyl)pyridine : Aromatic pyridines derived from thiazine-2-thione fragmentation exhibit fluorescence properties but lack sulfur’s nucleophilic reactivity .
Insights :
Q & A
Q. What are the standard synthetic routes for 4,6-Diphenyl-2H-1,3-thiazine-2-thione, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : Common routes involve cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 1-phenylthiourea with dibenzoylmethane under acidic conditions (e.g., HCl/ethanol) yields the thiazine-thione core .
- Optimization : Use factorial design to test variables (temperature, solvent polarity, catalyst concentration). For instance, a 2³ factorial experiment (temperature: 60°C vs. 80°C; solvent: ethanol vs. DMF; catalyst: 5% vs. 10% HCl) can identify optimal yield conditions .
- Validation : Monitor reaction progress via TLC and characterize intermediates/pure product using H/C NMR and FT-IR spectroscopy.
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- FT-IR : Confirm C=S stretch at 1200–1250 cm⁻¹ and absence of C=O peaks.
- Mass Spectrometry : Molecular ion peak at m/z 296 (calculated for C₁₆H₁₂N₂S₂).
Q. What factors influence the stability of this compound in solution?
Methodological Answer:
- Degradation Pathways : Hydrolysis under acidic/basic conditions or oxidation of the thione group.
- Stability Testing :
Advanced Research Questions
Q. How can computational chemistry (DFT, QSPR) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (e.g., λ_max ~320 nm for π→π* transitions) .
- QSPR Analysis : Correlate substituent effects (e.g., phenyl vs. methyl groups) with solubility or redox potential using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., substituent variation) affect the biological activity of thiazine-thione derivatives?
Methodological Answer:
- SAR Study : Synthesize analogs (e.g., 4-methyl-6-phenyl or 4-nitro-6-phenyl derivatives). Test antimicrobial activity via MIC assays against S. aureus and E. coli.
- Data Interpretation : Use ANOVA to compare activity trends. For example, electron-withdrawing groups (NO₂) may enhance activity by increasing electrophilicity .
Q. What experimental and theoretical methods resolve contradictions in reported crystallographic data for thiazine-thiones?
Methodological Answer:
- X-ray Diffraction : Compare unit cell parameters (e.g., space group P2₁/c) with literature. Address discrepancies (e.g., bond length variations) via Hirshfeld surface analysis .
- Theoretical Validation : Overlay DFT-optimized structures with experimental XRD data to identify steric/electronic mismatches .
Key Methodological Recommendations
- Experimental Design : Link studies to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .
- Data Contradictions : Use triangulation (e.g., combine XRD, NMR, and computational data) to validate results .
- Ethical Compliance : Obtain informed consent for human cell-line studies and adhere to CRDC guidelines for chemical engineering protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
